![molecular formula C14H15NO3S B180582 2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one CAS No. 133886-43-8](/img/structure/B180582.png)
2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one
Descripción general
Descripción
The compound “2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one” is a derivative of pyrroloquinoline, which is a class of compounds that have been studied for their potential antitumor properties .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . Another method involves the cyclization of 2-(cyclopent-2-enyl)anilines into 3-iodo-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrroloquinoline core, which is a bicyclic structure consisting of a pyrrole ring fused to a quinoline ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Synthesis Methods : The compound is used in novel synthesis methods for pyrrole derivatives. A study by Alp et al. (2010) describes a one-pot synthesis of tosyl-pyrrole derivatives, including 1-tosyl-pyrrole and 1-tosyl-pyrrol-2-on derivatives, demonstrating their potential as enzyme inhibitors (Alp et al., 2010).
Regioselective Synthesis : Research by Misra et al. (2007) discusses the regioselective synthesis of 2,3,4-substituted pyrroles, highlighting the precise control over the introduction of various substituents like tosyl on the pyrrole ring (Misra et al., 2007).
Crystal Structure and Molecular Analysis
- Molecular Structure Studies : Studies like those by Sudha et al. (2007) and Chinnakali et al. (2009) focus on the crystal structure of similar compounds, exploring their molecular conformations and interactions (Sudha et al., 2007), (Chinnakali et al., 2009).
Potential Biological Activities
Carbonic Anhydrase Inhibition : Alp et al. (2010) explored the inhibition of human cytosolic carbonic anhydrase isozymes by tosyl-pyrrole derivatives, finding some derivatives to be effective inhibitors (Alp et al., 2010).
Anti-Inflammatory Activity : A study by Xu et al. (2016) on a structurally related compound, 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole, demonstrated significant anti-inflammatory activity, suggesting potential therapeutic uses (Xu et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1,3,6,6a-tetrahydrocyclopenta[c]pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-2-4-14(5-3-10)19(17,18)15-8-11-6-13(16)7-12(11)9-15/h2-6,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHRQYUKMBPPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(=O)C=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431642 | |
| Record name | 2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one | |
CAS RN |
133886-43-8 | |
| Record name | 2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

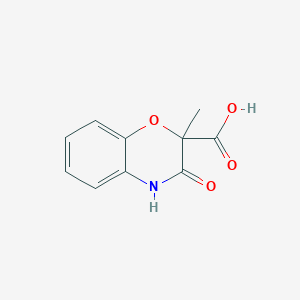
![[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid](/img/structure/B180502.png)

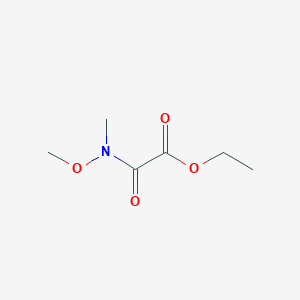
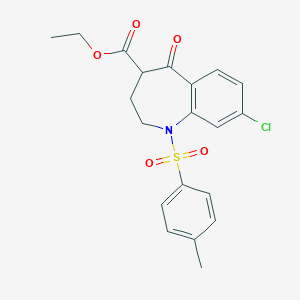


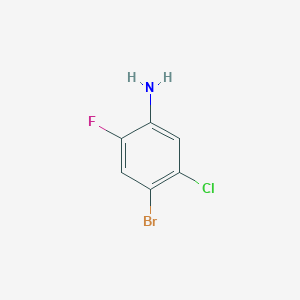


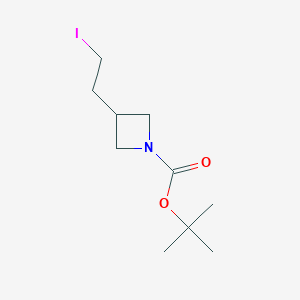
![2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester](/img/structure/B180522.png)
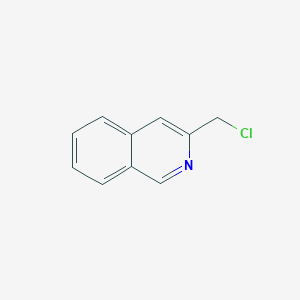
![Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B180530.png)